Cas no 2166764-79-8 (tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate)
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate
- EN300-1279976
- 2166764-79-8
- tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate
-
- Inchi: 1S/C13H24N2O3/c1-5-10-14-7-6-13(17-10)8-15(9-13)11(16)18-12(2,3)4/h10,14H,5-9H2,1-4H3
- InChI Key: XJWTUHLEVDSRKE-UHFFFAOYSA-N
- SMILES: O1C(CC)NCCC21CN(C(=O)OC(C)(C)C)C2
Computed Properties
- Exact Mass: 256.17869263g/mol
- Monoisotopic Mass: 256.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 50.8Ų
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279976-0.05g |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate |
2166764-79-8 | 0.05g |
$1056.0 | 2023-06-08 | ||
| Enamine | EN300-1279976-0.1g |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate |
2166764-79-8 | 0.1g |
$1106.0 | 2023-06-08 | ||
| Enamine | EN300-1279976-0.25g |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate |
2166764-79-8 | 0.25g |
$1156.0 | 2023-06-08 | ||
| Enamine | EN300-1279976-0.5g |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate |
2166764-79-8 | 0.5g |
$1207.0 | 2023-06-08 | ||
| Enamine | EN300-1279976-1.0g |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate |
2166764-79-8 | 1g |
$1256.0 | 2023-06-08 | ||
| Enamine | EN300-1279976-2.5g |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate |
2166764-79-8 | 2.5g |
$2464.0 | 2023-06-08 | ||
| Enamine | EN300-1279976-5.0g |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate |
2166764-79-8 | 5g |
$3645.0 | 2023-06-08 | ||
| Enamine | EN300-1279976-10.0g |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate |
2166764-79-8 | 10g |
$5405.0 | 2023-06-08 | ||
| Enamine | EN300-1279976-50mg |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate |
2166764-79-8 | 50mg |
$1056.0 | 2023-10-01 | ||
| Enamine | EN300-1279976-100mg |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate |
2166764-79-8 | 100mg |
$1106.0 | 2023-10-01 |
tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate
Introduction to Tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate (CAS No. 2166764-79-8)
Tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate (CAS No. 2166764-79-8) is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to a class of spirocyclic molecules, which are known for their unique structural and functional properties. The presence of both oxygen and nitrogen atoms in its structure imparts distinct reactivity and binding capabilities, making it a valuable candidate for various applications in drug discovery and material science.
The molecular framework of tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate features a spirocyclic core, which is a hybrid structure consisting of two cyclic components joined by a single atom. In this case, the spirocyclic system comprises a nine-membered ring that includes an oxygen atom and two nitrogen atoms, contributing to its heterocyclic nature. The tert-butyl and ethyl substituents attached to the molecule enhance its stability and influence its interactions with biological targets.
One of the most compelling aspects of this compound is its potential application in the development of novel pharmaceuticals. The spirocyclic architecture often provides a rigid scaffold that can be fine-tuned to achieve specific binding affinities with biological receptors. Recent studies have highlighted the use of such spirocyclic compounds in the design of kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases. The nitrogen-rich environment in tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate makes it an excellent candidate for targeting enzymes that play pivotal roles in cellular signaling pathways.
In addition to its pharmaceutical applications, this compound has shown promise in materials science, particularly in the development of functional polymers and liquid crystals. The spirocyclic core imparts unique optical and electronic properties to materials derived from it, making it suitable for use in advanced display technologies and sensors. Researchers have been exploring its potential as a building block for creating novel materials with enhanced thermal stability and mechanical strength.
The synthesis of tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate is a complex process that requires precise control over reaction conditions and reagent selection. The spirocyclic core is typically formed through a series of cyclization reactions, which involve the formation of new carbon-carbon bonds between adjacent cyclic units. The introduction of the tert-butyl and ethyl groups is achieved through selective alkylation reactions, which must be carefully monitored to avoid unwanted side products.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as transition metal-catalyzed reactions and flow chemistry have significantly improved yields and purity levels, making it more feasible for large-scale applications. These advancements have also facilitated the exploration of derivatives with modified substituents, allowing researchers to fine-tune the properties of the molecule for specific applications.
The biological activity of tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate has been extensively studied in recent years. In vitro assays have demonstrated its potential as an inhibitor of several key enzymes involved in cancer progression. For instance, preliminary studies suggest that it may interfere with the activity of tyrosine kinases, which are overexpressed in many solid tumors. Additionally, its ability to modulate protein-protein interactions has been explored as a potential therapeutic strategy for neurodegenerative diseases.
The compound's interaction with biological targets is governed by its three-dimensional structure and the electronic distribution within its framework. The spirocyclic core provides a stable platform for binding to proteins, while the oxygen and nitrogen atoms contribute to hydrogen bonding networks that enhance specificity. Computational modeling techniques have been instrumental in understanding these interactions at a molecular level, allowing researchers to predict binding affinities and optimize lead structures.
In conclusion, Tert-butyl 6-ethyl-5-oxa-2,7-diazaspiro3.5nonane-2-carboxylate (CAS No. 2166764-79-8) represents a fascinating example of how structural complexity can be leveraged to develop novel materials and pharmaceuticals. Its unique spirocyclic architecture combined with functional substituents makes it a versatile building block for various applications in chemical biology and material science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific discovery.
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